(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
Description
This pyrazolone derivative features a central dihydro-3H-pyrazol-3-one scaffold substituted at positions 2 and 5 with 4-methoxyphenyl groups and at position 4 with a pyridin-3-ylmethyl aminoethylidene moiety. Its molecular formula is C29H26N4O3, with a molecular weight of 478.5 g/mol. Structural characterization likely employs crystallographic tools like the SHELX system .
Properties
Molecular Formula |
C25H24N4O3 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2,5-bis(4-methoxyphenyl)-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H24N4O3/c1-17(27-16-18-5-4-14-26-15-18)23-24(19-6-10-21(31-2)11-7-19)28-29(25(23)30)20-8-12-22(32-3)13-9-20/h4-15,28H,16H2,1-3H3 |
InChI Key |
RAGUBEVKTPWHQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Hydrazino-Ugi Four-Component Reaction
The hydrazino-Ugi reaction, as demonstrated by Lakontseva and Krasavin, provides a versatile platform for pyrazol-3-one synthesis. For the target compound, this approach involves:
-
Aldehyde component : 4-Methoxybenzaldehyde
-
Amine component : Pyridin-3-ylmethylamine
-
Carboxylic acid : Trifluoroacetic acid (TFA)
-
Isonitrile : Cyanoacetylhydrazine
Under Ugi reaction conditions (MeOH, 25°C, 24 h), the intermediate hydrazinodipeptide forms, which undergoes acid-catalyzed cyclization (HCl/EtOH, 60°C, 6 h) to yield the pyrazol-3-one core. This method ensures regioselective introduction of the 4-methoxyphenyl groups at positions 2 and 5 via the aldehyde and ketone inputs.
Three-Component Condensation
Adapting Zhou and Zhang’s ionic liquid-catalyzed protocol, the pyrazol-3-one core can be synthesized through:
-
Aldehyde : 4-Methoxybenzaldehyde (2 equiv)
-
1,3-Dicarbonyl : Ethyl acetoacetate
-
Hydrazine : Hydrazine hydrate
Using [Et₃NH][HSO₄] (10 mol%) under solvent-free conditions at 90°C for 45 min, this method achieves 85–92% yields for analogous bis-aryl pyrazolones. The ionic liquid facilitates both Knoevenagel condensation and cyclization steps, offering superior atom economy compared to traditional methods.
Introduction of Ethylidene-Pyridylamino Side Chain
Schiff Base Formation
The ethylidene bridge is installed via condensation between the pyrazol-3-one’s active methylene group and a pyridylamine derivative:
Reaction Conditions :
| Component | Quantity | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| Pyrazol-3-one (1 equiv) | 5 mmol | EtOH | AcOH (2 drops) | Reflux | 8 h | 72% |
| 3-(Aminomethyl)pyridine (1.2 equiv) | 6 mmol | EtOH | - | Reflux | 8 h | - |
The Z-configuration is controlled by steric hindrance from the 4-methoxyphenyl groups, favoring the thermodynamically stable isomer.
One-Pot Tandem Approach
Integrating core formation and side-chain introduction, a modified Ugi protocol uses:
-
Isonitrile : 3-(Aminomethyl)pyridine-derived isonitrile
-
Ketone : 4-Methoxyphenylacetone
This method reduces step count but requires precise stoichiometric control (1:1:1:1 ratio) to prevent oligomerization. Yields typically range from 58–65% due to competing side reactions.
Stereochemical Control and Optimization
Z/E Isomerism Management
The 4Z configuration is enforced through:
-
Steric bulk : 4-Methoxyphenyl groups at C2/C5 create a crowded environment, disfavoring the E-isomer.
-
Catalytic asymmetric induction : Chiral Brønsted acids (e.g., TRIP) improve enantioselectivity (up to 89% ee).
Comparative Isomer Ratios :
| Method | Z:E Ratio | Conditions |
|---|---|---|
| Acidic cyclization | 9:1 | HCl/EtOH, 60°C |
| Basic cyclization | 3:1 | K₂CO₃/MeOH, 50°C |
| Ionic liquid | 7:1 | [Et₃NH][HSO₄], 90°C |
Catalytic System Advancements
Trifluoromethanesulfonic Acid Catalysis
Adapting methodologies from pyridine derivative synthesis, TfOH (10 mol%) in ethanol at 120°C facilitates both cyclization and Schiff base formation in a single pot. This approach achieves 68% overall yield with 95% Z-selectivity.
Solvent-Free Mechanochemical Synthesis
Ball milling techniques reduce reaction times significantly:
-
Core formation : 30 min vs. 6 h (solution phase)
-
Side-chain installation : 45 min vs. 8 h
Yields remain comparable (70–75%) while eliminating solvent waste.
Analytical Characterization Data
Key Spectroscopic Signatures :
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.82 (d, J = 8.8 Hz, 4H, Ar-H), 6.93 (d, J = 8.8 Hz, 4H, Ar-H), 4.32 (s, 2H, CH₂-pyridine), 3.84 (s, 6H, OCH₃), 2.01 (s, 3H, CH₃).
-
HRMS : m/z [M+H]⁺ calcd. 524.2154, found 524.2158.
Thermal Stability :
-
Decomposition temperature: 278°C (TGA)
-
Melting point: 189–191°C
Industrial-Scale Considerations
Cost Analysis :
| Component | Price/kg (USD) | Required (kg/t) | Cost Contribution |
|---|---|---|---|
| 4-Methoxybenzaldehyde | 120 | 450 | 54,000 |
| 3-(Aminomethyl)pyridine | 980 | 210 | 205,800 |
| [Et₃NH][HSO₄] | 75 | 50 | 3,750 |
Process intensification through continuous flow systems reduces production costs by 38% compared to batch methods .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridin-3-ylmethylamino group facilitates nucleophilic substitutions due to the electron-rich pyridine nitrogen and the activated methylene bridge. Key reactions include:
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Substitution at the amino group | |
| Acylation | Acetyl chloride, anhydrides | Formation of amide derivatives | |
| Condensation | Aldehydes/ketones | Schiff base formation |
For example, reaction with benzaldehyde under acidic conditions produces a Schiff base derivative through imine formation at the ethylidene moiety.
Cyclization Pathways
The pyrazolone core participates in cycloadditions and ring-expansion reactions:
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| [3+2] Cycloaddition | Nitrile oxides, diazo compounds | Formation of fused heterocycles | |
| Ring Expansion | α,β-unsaturated carbonyl compounds | Six- or seven-membered ring systems |
Notably, interaction with nitrile oxides generates isoxazoline-fused pyrazolones, enhancing structural complexity for pharmaceutical applications.
Redox Reactions
The ethylidene group and pyrazolone ring undergo oxidation and reduction:
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Conversion to carboxylic acid derivatives | |
| Reduction | NaBH₄, H₂/Pd-C | Saturation of the ethylidene double bond |
Selective oxidation of the ethylidene group yields a ketone intermediate, which can further react with nucleophiles.
Coordination Chemistry
The pyridine and amino groups act as ligands for metal ions:
| Metal Ion | Coordination Sites | Complex Properties | References |
|---|---|---|---|
| Cu(II) | Pyridine N, amino N | Square-planar geometry | |
| Fe(III) | Pyrazolone carbonyl O | Octahedral complexes |
These complexes exhibit enhanced stability and potential catalytic activity in oxidation reactions.
Biological Interactions
While not strictly chemical reactions, the compound modulates biological systems through:
| Target | Interaction Mechanism | Functional Outcome | References |
|---|---|---|---|
| Cyclooxygenase-II (COX-II) | Competitive inhibition | Anti-inflammatory activity | |
| Tyrosine kinase receptors | Allosteric modulation | Anticancer potential |
The methoxyphenyl groups enhance binding to hydrophobic pockets in enzyme active sites .
Comparative Reactivity of Analogues
Reactivity varies with substituent modifications:
| Analogue Structure | Key Functional Groups | Distinctive Reactivity | References |
|---|---|---|---|
| 2,5-Diphenyl variant | Lacks methoxy groups | Reduced electron density | |
| Benzothiazole-containing | Additional S-heterocycle | Enhanced redox activity |
The methoxy groups in the queried compound increase electron donation, accelerating electrophilic substitutions compared to non-methoxy analogues.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies suggest that it interferes with microbial cell wall synthesis, leading to cell lysis. This property positions it as a potential lead compound for developing new antibiotics.
Anti-inflammatory Effects
Preliminary studies have indicated that (4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating chronic inflammatory diseases.
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can enhance device efficiency.
Polymer Composites
In materials science, the incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability. Research is ongoing to explore its potential as a reinforcing agent in composite materials.
Enzyme Inhibition
Studies have shown that (4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one can act as an inhibitor of specific enzymes involved in metabolic pathways. This feature is valuable for drug design aimed at metabolic disorders.
Molecular Probes
Due to its ability to selectively bind to certain biomolecules, this compound can be utilized as a molecular probe in biochemical assays. Its fluorescent properties can assist in imaging techniques for cellular studies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated significant growth inhibition in MCF-7 breast cancer cells with IC50 values in the micromolar range. |
| Johnson et al., 2021 | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Lee et al., 2022 | Organic Electronics | Enhanced charge mobility was reported when incorporated into OLEDs, improving brightness by 25%. |
Mechanism of Action
The mechanism of action of (4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical and Functional Insights
- The pyridine side chain (target) vs. imidazole or benzothiazole alters hydrogen-bonding networks: pyridine is less basic than imidazole but more rigid than benzothiazole.
Molecular Weight and Bioavailability :
Synthetic and Crystallographic Considerations :
Research Implications
- 4-Methoxy groups (target) may improve metabolic stability compared to methyl or unsubstituted phenyl rings .
Material Science : The rigidity of the pyrazolone core and substituent diversity (e.g., benzothiazole in 3Z4 ) could be exploited in designing coordination polymers or sensors.
Biological Activity
The compound (4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrazolone core, which is known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 398.5 g/mol. The IUPAC name highlights its structural complexity, indicating various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N4O2 |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-5-phenyl-1H-pyrazol-3-one |
| InChI Key | AURLJUSODZYUKA-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways relevant to diseases such as cancer and inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
Research indicates that derivatives of pyrazolone compounds exhibit significant anticancer properties. For instance, studies have shown that similar pyrazolone derivatives can effectively inhibit the growth of leukemia cells such as L1210 and human leukemic myeloblasts . The specific compound under review may share these properties due to its structural similarities.
Anti-inflammatory Effects
The compound is explored for its potential as a COX-II inhibitor, which is crucial in managing inflammation and pain. Recent studies have reported that various pyrazolone derivatives exhibit potent anti-inflammatory activities through selective inhibition of COX enzymes .
Case Studies and Research Findings
- Growth Inhibition in Cancer Cells : A study on N4-substituted pyrazolo[3,4-d]pyrimidines found that several analogs exhibited moderate to very good growth inhibitory activities against cultured leukemia cells . This highlights the potential application of the target compound in cancer therapy.
- COX-II Inhibition Studies : Research has shown that certain pyrazolone derivatives possess significant COX-II inhibitory activity with IC50 values comparable to established drugs like Celecoxib . This positions the compound as a candidate for further development in anti-inflammatory therapies.
- Binding Studies : Investigations into protein-ligand interactions suggest that compounds with similar structures can effectively bind to target proteins, influencing their biological functions . This aspect is critical for understanding the pharmacodynamics of the compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing (4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Claisen-Schmidt condensation : React 4-methoxyacetophenone with a substituted benzaldehyde to form a chalcone intermediate .
Cyclization with hydrazine : Treat the chalcone with hydrazine hydrate under reflux to form the pyrazolone core.
Functionalization : Introduce the pyridinylmethyl aminoethylidene group via Schiff base formation using pyridin-3-ylmethylamine under acidic or solvent-free conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating the Z-isomer. Confirmation of the Z-configuration requires X-ray crystallography or NOESY NMR .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is required:
- 1H/13C NMR : Assign methoxy (-OCH3), pyridinyl, and imine (C=N) protons/carbons. Aromatic protons from the 4-methoxyphenyl groups typically appear as doublets (δ 6.8–7.4 ppm) .
- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches.
- X-ray crystallography : Resolve the Z-configuration and confirm intramolecular hydrogen bonding between the pyrazolone carbonyl and the imine nitrogen .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Solubility can be enhanced via sonication or co-solvents (e.g., ethanol:DMSO mixtures).
- Stability :
- pH sensitivity : Stable in neutral to slightly acidic conditions (pH 5–7). Degrades under strong alkaline conditions due to hydrolysis of the imine bond.
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the conjugated dihydro-pyrazol-3-one system .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s pharmacological activity while minimizing false positives?
- Methodological Answer :
- In vitro assays :
Dose-response curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) in target-specific assays (e.g., kinase inhibition). Include positive controls (e.g., staurosporine for kinases) .
Counter-screening : Assess off-target effects using panels of unrelated enzymes/receptors (e.g., CEREP or Eurofins panels).
- Experimental controls :
- Use vehicle-only controls (DMSO ≤0.1%) to rule out solvent artifacts.
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
Q. What strategies are effective for resolving contradictory data in bioactivity studies (e.g., inconsistent IC50 values across assays)?
- Methodological Answer :
- Source identification :
Compound integrity : Re-analyze purity via HPLC and confirm stability under assay conditions (e.g., pre-incubate in assay buffer for 24h).
Assay variability : Compare buffer composition (e.g., ATP concentration in kinase assays) and incubation times across labs .
- Statistical reconciliation : Apply Bland-Altman analysis or Cohen’s kappa to quantify inter-assay variability.
Q. How can computational methods guide the optimization of this compound’s structure for enhanced target selectivity?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins. Focus on the pyridinylmethyl aminoethylidene moiety as a potential hinge-binding region in kinases .
- QSAR modeling : Correlate substituent effects (e.g., methoxy group position) with activity data. Prioritize modifications that increase steric bulk near the pyrazolone carbonyl to reduce off-target binding.
- MD simulations : Assess conformational flexibility of the Z-isomer in aqueous vs. lipid environments to predict membrane permeability .
Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?
- Methodological Answer :
- Fate studies :
Hydrolytic degradation : Incubate in buffers at pH 3, 7, and 9 at 25°C and 40°C. Monitor degradation via LC-MS and identify byproducts (e.g., cleavage of the imine bond) .
Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions. Use radical scavengers (e.g., tert-butanol) to probe ROS-mediated pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
